molecular formula C9H18N2O2 B1668296 Capuride CAS No. 5579-13-5

Capuride

Cat. No. B1668296
CAS RN: 5579-13-5
M. Wt: 186.25 g/mol
InChI Key: HLSLSXBFTXUKCY-UHFFFAOYSA-N
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Description

Capuride is an N-acylurea in which the acyl substituent is 2-ethyl-3-methylpentanoyl. A monoureide sedative, it has a duration of hypnotic effect similar to that of the short-acting barbiturates. It has a role as a sedative.

Scientific Research Applications

1. Capillary Electrophoresis and Chiral Separation

Capuride has been utilized in the field of capillary electrophoresis, particularly for the chiral separation of pharmaceutical racemates. This application aids in enriching experimental teaching content and understanding basic concepts and practical applications of capillary electrophoresis analysis technology (L. Ling, 2006).

2. Plasma Medicine

Research in plasma medicine, particularly cold atmospheric plasma (CAP), has seen significant advancements. CAP produces various chemically reactive species, which play a crucial role in cellular interactions and signaling pathways (M. Keidar & É. Robert, 2015).

3. Urinary Proteomics in Kidney Diseases

Capuride is involved in urinary proteomics, specifically using capillary electrophoresis coupled to mass spectrometry. This application is significant in the diagnosis and prognosis of various kidney diseases, offering an alternative with improved sensitivity and specificity (P. Magalhães, H. Mischak & P. Zürbig, 2016).

4. Optimization Algorithms in Engineering and Science

Capuride has inspired the development of novel meta-heuristic search algorithms, like the Capuchin Search Algorithm (CapSA), for solving optimization problems in engineering and science. This algorithm is based on the dynamic behavior of capuchin monkeys (M. Braik, A. Sheta & Heba Al-Hiary, 2020).

5. Creative Analytic Practice in Leisure Research

In leisure research, creative analytic practice (CAP) has been adopted, allowing for imaginative representation through various mediums, thereby enriching qualitative inquiry and research representation (Diana C. Parry & Corey Johnson, 2007).

6. Gene Delivery with Calcium Phosphate Nanoparticles

Calcium phosphate (CaP) nanoparticles, created using infusion fluids, have been studied for their potential in gene delivery, particularly in hard-to-transfect stem cells. This method offers high biological safety and efficiency in gene delivery applications (Q. Shubhra et al., 2017).

7. Plasma Medicine in Clinical Applications

Cold atmospheric plasma (CAP) has found applications in clinical settings, particularly in wound healing and treating infective skin diseases. CAP sources are now being certified as medical devices, expanding their use in clinical reality (K. Weltmann & T. von Woedtke, 2016).

8. CAP in COVID-19 Treatment and Sanitation

CAP devices have been developed for COVID-19, offering advantages in sanitation and treatment without relying on supply chains for consumables like hand sanitizers (Zhitong Chen & R. Wirz, 2020).

9. Calcium Phosphate Biomaterials in Drug Delivery

Calcium phosphate (CaP) biomaterials have been researched as drug delivery systems, particularly in loading various proteins and drugs for local delivery and clinical applications (E. Verron et al., 2010).

properties

CAS RN

5579-13-5

Product Name

Capuride

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-carbamoyl-2-ethyl-3-methylpentanamide

InChI

InChI=1S/C9H18N2O2/c1-4-6(3)7(5-2)8(12)11-9(10)13/h6-7H,4-5H2,1-3H3,(H3,10,11,12,13)

InChI Key

HLSLSXBFTXUKCY-UHFFFAOYSA-N

SMILES

CCC(C)C(CC)C(=O)NC(=O)N

Canonical SMILES

CCC(C)C(CC)C(=O)NC(=O)N

Appearance

Solid powder

Other CAS RN

5579-13-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Capuride;  NSC 27178;  NSC-27178;  NSC27178;  NSC27690;  NSC-27690;  NSC 27690;  valnoctylurea

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Ethyl-3-methyl-pentanoylchloride (0.057 mol), was prepared using thionylchloride according to a published method [24], and dissolved in dry acetonitrile (50 ml). The 2-ethyl-3-methyl-pentanoylchloride solution was slowly added to a boiling solution of urea (0.14 moles) in dry acetonitrile (100 ml) and was allowed to reflux for 2 hours. Thereafter the organic solvent was evaporated under reduced pressure and the product was dissolved in 100 ml ethyl acetate and washed three times with 20 ml of distilled water. The organic fraction was dried over MgSO4, filtered and evaporated under reduced pressure. The product was purified by crystallization from ethyl acetate.
Quantity
0.057 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Name
Quantity
0.14 mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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